4-[(4-Pentylbenzoyl)oxy]benzoic acid
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Overview
Description
4-[(4-Pentylbenzoyl)oxy]benzoic acid is an organic compound with the molecular formula C12H16O3. It is also known by other names such as p-Pentyloxybenzoic acid and 4-n-Amyloxybenzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a pentyloxy group, making it a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Pentylbenzoyl)oxy]benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with pentanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification Reaction: 4-Hydroxybenzoic acid reacts with pentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Pentylbenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(4-Pentylbenzoyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Pentylbenzoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In biological systems, it may act as an anti-inflammatory agent by modulating the activity of enzymes and signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(4-Pentylbenzoyl)oxy]benzoic acid.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Methoxybenzoic acid: Similar structure but with a methoxy group instead of a pentyloxy group
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
135446-54-7 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-pentylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C19H20O4/c1-2-3-4-5-14-6-8-16(9-7-14)19(22)23-17-12-10-15(11-13-17)18(20)21/h6-13H,2-5H2,1H3,(H,20,21) |
InChI Key |
IBUMRWHOTPWLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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